N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and an α-haloketone.
Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonation reaction using methylsulfonyl chloride and a base, such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-aminobenzamide under suitable reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or electrophilic substitution using reagents like bromine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Unique due to the presence of both the thiazole ring and the methylsulfonyl group.
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-methylbenzamide: Lacks the sulfonyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
This compound is unique due to the combination of its thiazole ring, benzamide moiety, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-5-13(2)16(10-12)17-11-25-19(20-17)21-18(22)14-6-8-15(9-7-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQESJVRXQGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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